Alpha-glucosidase inhibitors, such as alpha-D-glucosamine pentaacetate, exert their antihyperglycemic effects by delaying the digestion and absorption of complex carbohydrates. They competitively inhibit enzymes in the brush border of enterocytes, which are responsible for cleaving oligosaccharides into monosaccharides, thereby reducing postprandial plasma glucose levels1. A novel action of these inhibitors has been identified, showing a direct effect on the absorption of free glucose in the rat jejunum. This action is characterized by a decrease in glucose absorption within the enterocytes, which contributes to the reduction of postprandial hyperglycemia2. Additionally, metal ions and their complexes have been found to exhibit alpha-glucosidase inhibitory effects, with some showing greater activity than clinically used acarbose, suggesting a potential mechanism of action for anti-diabetic effects3.
In the context of diabetes management, alpha-glucosidase inhibitors have been shown to decrease postprandial plasma glucose by 40 to 50 mg/dL and hemoglobin A1C by 0.5% to 1.0% in patients with non-insulin-dependent diabetes mellitus1. The inhibition of glucose absorption in the rat jejunum further supports the therapeutic potential of these compounds in controlling blood glucose levels2.
The discovery of alpha-glucosidase inhibitory effects of metal ions and their complexes opens up new avenues for diabetes treatment. The strong inhibitory activity of Cu(II) ions and their complexes, which surpasses that of acarbose, indicates that these compounds could be developed into effective anti-diabetic agents3.
Glucosamine and its derivatives, including alpha-D-glucosamine pentaacetate, have been used in the treatment of osteoarthritis. Studies have shown that glucosamine can prevent TNF-alpha-induced transcriptional activation in human chondrocytes, suggesting a mode of action that involves interference with the activation of NF-kB and AP-1 transcription factors. These factors are responsible for the expression of genes involved in inflammatory responses, which could account for the beneficial effects of glucosamine in osteoarthritis4.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: